Cas no 1031664-02-4 (3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one)

3-Phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a heterocyclic compound featuring a triazolquinazolinone core with a phenyl substituent at the 3-position and a pyridinylpiperazine carbonyl moiety at the 8-position. This structure imparts potential pharmacological relevance, particularly in targeting kinase or receptor interactions due to its fused polycyclic system and nitrogen-rich pharmacophores. The compound's rigid scaffold and functional group diversity may enhance binding affinity and selectivity in biochemical applications. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry research. The presence of both triazole and quinazolinone motifs suggests possible utility in developing enzyme inhibitors or bioactive probes.
3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one structure
1031664-02-4 structure
Product name:3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
CAS No:1031664-02-4
MF:C25H21N7O2
MW:451.479943990707
CID:5382748

3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one Chemical and Physical Properties

Names and Identifiers

    • WCJWMGAUEVJDAI-UHFFFAOYSA-N
    • 3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
    • Inchi: 1S/C25H21N7O2/c33-24-19-10-9-18(25(34)31-14-12-30(13-15-31)21-8-4-5-11-26-21)16-20(19)32-23(27-24)22(28-29-32)17-6-2-1-3-7-17/h1-11,16,29H,12-15H2
    • InChI Key: MEJUXRAMAMKPDD-UHFFFAOYSA-N
    • SMILES: N12NN=C(C3=CC=CC=C3)C1=NC(=O)C1=C2C=C(C(N2CCN(C3=NC=CC=C3)CC2)=O)C=C1

3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3382-6936-20μmol
3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
1031664-02-4 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3382-6936-1mg
3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
1031664-02-4 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3382-6936-10mg
3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
1031664-02-4 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3382-6936-5μmol
3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
1031664-02-4 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3382-6936-15mg
3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
1031664-02-4 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3382-6936-20mg
3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
1031664-02-4 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3382-6936-10μmol
3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
1031664-02-4 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3382-6936-4mg
3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
1031664-02-4 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3382-6936-5mg
3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
1031664-02-4 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3382-6936-2μmol
3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
1031664-02-4 90%+
2μl
$57.0 2023-04-26

Additional information on 3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one

3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one: A Comprehensive Overview

The compound with CAS No. 1031664-02-4, known as 3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of triazolopyrimidines, which are known for their potential in drug discovery due to their unique structural features and bioactivity profiles. The molecule's structure is characterized by a fused triazole and quinazoline ring system, which provides a platform for diverse functional groups and potential interactions with biological targets.

Recent studies have highlighted the importance of triazolopyrimidine derivatives in the development of kinase inhibitors. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell cycle regulation. Dysregulation of kinase activity is often associated with diseases such as cancer. The quinazoline core within this compound is particularly significant because it is a common scaffold in kinase inhibitors like imatinib and gefitinib. The addition of the piperazine moiety at position 8 further enhances the molecule's ability to interact with kinase targets through hydrogen bonding and hydrophobic interactions.

The synthesis of this compound involves a multi-step process that typically includes cyclization reactions to form the triazole ring system. Researchers have optimized synthetic routes to improve yield and purity, which are crucial for preclinical studies. The use of microwave-assisted synthesis has been reported to accelerate the formation of the triazole ring, reducing reaction time while maintaining product quality. This highlights the importance of modern synthetic techniques in advancing drug discovery efforts.

In terms of biological activity, 3-phenyl-8-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one has shown promising results in vitro against several kinases. Preclinical studies have demonstrated its ability to inhibit key signaling pathways involved in cancer progression. For instance, it has been shown to inhibit the activity of EGFR (epidermal growth factor receptor) and ALK (anaplastic lymphoma kinase) kinases at low micromolar concentrations. These findings suggest its potential as a therapeutic agent for cancers driven by mutations in these kinases.

The pharmacokinetic properties of this compound have also been evaluated in animal models. Studies indicate that it exhibits moderate solubility and permeability, which are essential for oral bioavailability. However, further optimization may be required to enhance its pharmacokinetic profile for clinical applications. Researchers are exploring strategies such as prodrug design and formulation optimization to address these challenges.

In addition to its therapeutic potential in oncology, this compound has also been investigated for its activity against other disease targets. For example, recent research has explored its role as a modulator of neurotrophic receptors, which could have implications in neurodegenerative diseases such as Alzheimer's disease. The ability of this molecule to interact with multiple biological targets underscores its versatility as a lead compound in drug discovery.

The development of 3-phenyl derivatives continues to be an active area of research due to their diverse biological activities. Structural modifications at the phenyl group have been shown to influence both the physical properties and bioactivity of the compound. For instance, substituting the phenyl group with electron-withdrawing or donating groups can modulate its binding affinity towards specific kinase targets.

From an analytical standpoint, advanced techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of this compound. These methods are essential for ensuring the reliability of preclinical data and facilitating regulatory submissions.

In conclusion,3-phenyl derivatives like CAS No 1031664 02 4 represent a promising class of molecules with significant potential in drug discovery. Their unique structural features and diverse biological activities make them valuable tools for addressing unmet medical needs across various therapeutic areas.

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